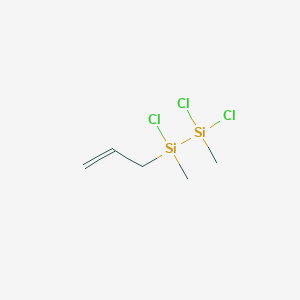
1,1,2-Trichloro-1,2-dimethyl-2-(prop-2-en-1-yl)disilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2-Trichloro-1,2-dimethyl-2-(prop-2-en-1-yl)disilane is an organosilicon compound characterized by the presence of silicon atoms bonded to organic groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2-Trichloro-1,2-dimethyl-2-(prop-2-en-1-yl)disilane typically involves the reaction of trichlorosilane with appropriate organic reagents under controlled conditions. One common method includes the reaction of trichlorosilane with allyl chloride in the presence of a catalyst such as platinum or palladium. The reaction is carried out under an inert atmosphere, typically at elevated temperatures to facilitate the formation of the desired disilane compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1,1,2-Trichloro-1,2-dimethyl-2-(prop-2-en-1-yl)disilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl or aryl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents such as tetrahydrofuran.
Substitution: Alkyl or aryl halides; reactions are conducted under anhydrous conditions to prevent hydrolysis.
Major Products Formed
Oxidation: Silanol or siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Various organosilicon compounds depending on the substituents used.
Scientific Research Applications
1,1,2-Trichloro-1,2-dimethyl-2-(prop-2-en-1-yl)disilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and polymers.
Biology: Investigated for its potential use in the development of silicon-based biomaterials.
Medicine: Explored for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 1,1,2-Trichloro-1,2-dimethyl-2-(prop-2-en-1-yl)disilane involves its interaction with various molecular targets through its reactive silicon centers. The compound can form covalent bonds with nucleophiles, leading to the formation of stable organosilicon compounds. The pathways involved in its reactions include nucleophilic substitution, addition, and elimination mechanisms.
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trichloro-2-methyl-2-propanol: Similar in terms of the presence of trichloro groups but differs in its overall structure and reactivity.
2,2,2-Trichloro-1,1-dimethylethanol: Shares the trichloro and dimethyl groups but lacks the silicon atoms present in 1,1,2-Trichloro-1,2-dimethyl-2-(prop-2-en-1-yl)disilane.
Uniqueness
This compound is unique due to its silicon-based structure, which imparts distinct chemical properties and reactivity compared to carbon-based analogs. This uniqueness makes it valuable in applications requiring specific organosilicon functionalities.
Properties
CAS No. |
192887-55-1 |
|---|---|
Molecular Formula |
C5H11Cl3Si2 |
Molecular Weight |
233.7 g/mol |
IUPAC Name |
dichloro-(chloro-methyl-prop-2-enylsilyl)-methylsilane |
InChI |
InChI=1S/C5H11Cl3Si2/c1-4-5-9(2,6)10(3,7)8/h4H,1,5H2,2-3H3 |
InChI Key |
JEKMZYURRDDVLS-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](CC=C)([Si](C)(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


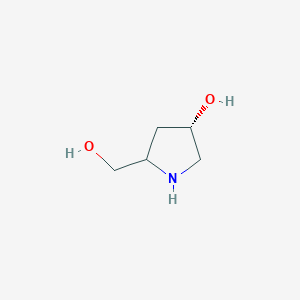
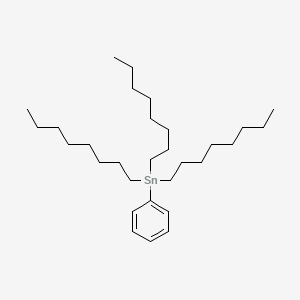
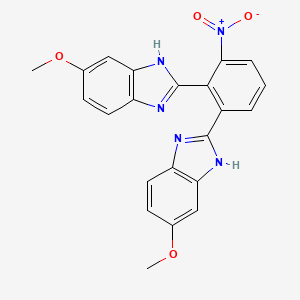
![({2-[2-(Ethenyloxy)ethoxy]phenyl}methylidene)propanedinitrile](/img/structure/B12552943.png)
![(E)-N-[1-(Sulfoamino)ethylidene]-L-cysteine](/img/structure/B12552945.png)
![5-Hydroxy-3-(3-methylbut-3-en-1-yl)-7-oxabicyclo[4.1.0]hept-3-en-2-one](/img/structure/B12552947.png)
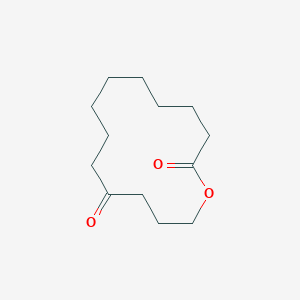
![1-[4-(3-Chloropropanoyl)phenyl]-2-phenylethane-1,2-dione](/img/structure/B12552970.png)

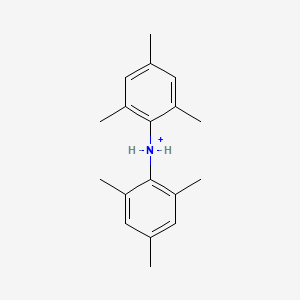
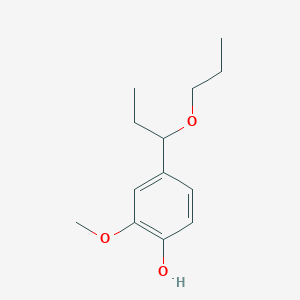
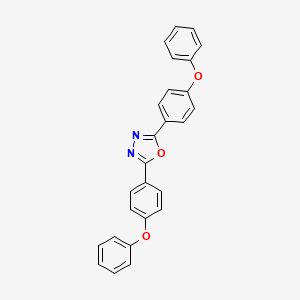
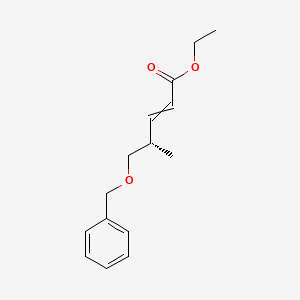
![4-{3-[4-(Hexyloxy)phenyl]-3-oxoprop-1-EN-1-YL}benzoic acid](/img/structure/B12553003.png)
